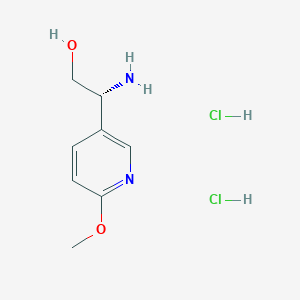

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride, also known as Ro 25-6981, is a selective antagonist of the glutamate receptor subunit NR2B. It has been widely used in scientific research to study the role of NR2B in various physiological and pathological processes.

Scientific Research Applications

Charge Transfer Complexation Studies : The compound has been used in the study of charge transfer interactions. For instance, research on 5-amino-2-methoxypyridine, which has structural similarities, has been conducted to understand its interaction with electron acceptors like chloranilic acid in various solvents, providing insights into its stability and formation constants (Alghanmi & Habeeb, 2015).

Antimicrobial Activity Research : Diorganotin dichloride compounds, synthesized from substances including 3-aminopyridine derivatives, have been screened for their antimicrobial properties against multiple bacteria species. This research indicates potential applications in developing antibacterial agents (Al-Allaf, Al-Sham'a & Rashan, 1996).

Synthesis of Antimicrobial Compounds : Studies on pyridine derivatives, including those similar to (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride, have led to the synthesis of compounds with varying antimicrobial activities, highlighting its potential in the development of new antimicrobial agents (Patel, Agravat & Shaikh, 2011).

Catalytic Synthesis Processes : The compound has been used in catalytic synthesis processes. For example, an asymmetric synthesis process for (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride was developed using oxazaborolidine catalyzed borane reduction, demonstrating its use in complex chemical synthesis (Duquette, Zhang, Zhu & Reeves, 2003).

Structural Chemistry and Tautomerism : Investigations into the structure and tautomerism of hydroxypyridines, including derivatives of 2,4-dihydroxypyridine, contribute to understanding the structural dynamics and properties of compounds like (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride (Hertog & Buurman, 2010).

Mechanism of Action

Target of Action

Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels .

properties

IUPAC Name |

(2R)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-12-8-3-2-6(4-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYSHCLKSHGDJW-KLXURFKVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H](CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2909155.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2909165.png)

![1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2909168.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2909171.png)

![1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone](/img/structure/B2909172.png)